

An In-depth Technical Guide to the Purity of 4-Nitrodiphenyl-D9 Standard

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Compound of Interest

Compound Name: 4-Nitrodiphenyl-D9

Cat. No.: B15341491

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and relevant biological pathways associated with the **4-Nitrodiphenyl-D9** isotopic standard. This deuterated standard is a critical tool for researchers in drug metabolism, pharmacokinetics, and environmental analysis, enabling sensitive and accurate quantification of its non-labeled counterpart, 4-Nitrodiphenyl, a compound of interest due to its potential toxicological relevance.

Quantitative Purity Analysis

The purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analytical methods. A comprehensive assessment of purity involves the determination of both chemical and isotopic purity. While a specific Certificate of Analysis for a single lot is not publicly available, the following tables represent the typical data and specifications provided for a high-quality **4-Nitrodiphenyl-D9** standard, such as that available from LGC Standards, which specifies a purity of at least 98 atom % D and a minimum of 98% chemical purity.^{[1][2]}

Table 1: Representative Certificate of Analysis Data for **4-Nitrodiphenyl-D9**

Parameter	Specification
Chemical Identity	
Chemical Name	4-Nitrobiphenyl-d9
CAS Number	350818-59-6
Molecular Formula	C ₁₂ D ₉ NO ₂
Molecular Weight	208.26 g/mol
Purity Assessment	
Chemical Purity (by GC-MS)	≥ 98.0%
Isotopic Purity (by NMR)	≥ 98.0 atom % D
Physical Properties	
Appearance	Pale yellow to yellow solid
Solubility	Soluble in acetonitrile, methanol, and DMSO

Table 2: Summary of Analytical Methods for Purity Determination

Analytical Technique	Purpose	Key Parameters Measured
Gas Chromatography-Mass Spectrometry (GC-MS)	Chemical Purity	Peak purity, presence of non-deuterated and other impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy	Isotopic Purity and Structural Confirmation	Deuterium incorporation, position of deuterium labeling, structural integrity

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the purity of **4-Nitrodiphenyl-D9**. The following sections outline the methodologies for the key analytical techniques employed.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed to separate and identify volatile and semi-volatile compounds, making it ideal for assessing the chemical purity of **4-Nitrodiphenyl-D9** and identifying any potential impurities.

Objective: To determine the chemical purity of the **4-Nitrodiphenyl-D9** standard and to identify and quantify any non-deuterated 4-Nitrodiphenyl or other organic impurities.

Instrumentation:

- Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).
- Capillary Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

Reagents:

- **4-Nitrodiphenyl-D9** standard
- High-purity solvent (e.g., acetonitrile or dichloromethane) for sample preparation.
- High-purity helium as the carrier gas.

Procedure:

- Sample Preparation: Accurately weigh a small amount of the **4-Nitrodiphenyl-D9** standard and dissolve it in the chosen solvent to a final concentration of approximately 100 µg/mL.
- GC-MS Parameters:
 - Injector: Splitless mode, 250 °C.
 - Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MSD: Electron ionization (EI) mode at 70 eV. Scan range of m/z 50-300.
- Data Analysis:
 - The chemical purity is determined by calculating the peak area of **4-Nitrodiphenyl-D9** as a percentage of the total peak area of all components in the chromatogram.
 - The mass spectrum of the main peak should be consistent with the structure of **4-Nitrodiphenyl-D9** (expected molecular ion at m/z 208).
 - The presence of non-deuterated 4-Nitrodiphenyl (molecular ion at m/z 199) and other impurities can be identified by their respective mass spectra and retention times.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the isotopic enrichment of deuterated compounds and for confirming the positions of deuterium labeling.

Objective: To determine the atom percent of deuterium in the **4-Nitrodiphenyl-D9** standard and to confirm the structural integrity of the molecule.

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Reagents:

- **4-Nitrodiphenyl-D9** standard
- Deuterated solvent with a known low water content (e.g., Chloroform-d, CDCl₃) for sample preparation.

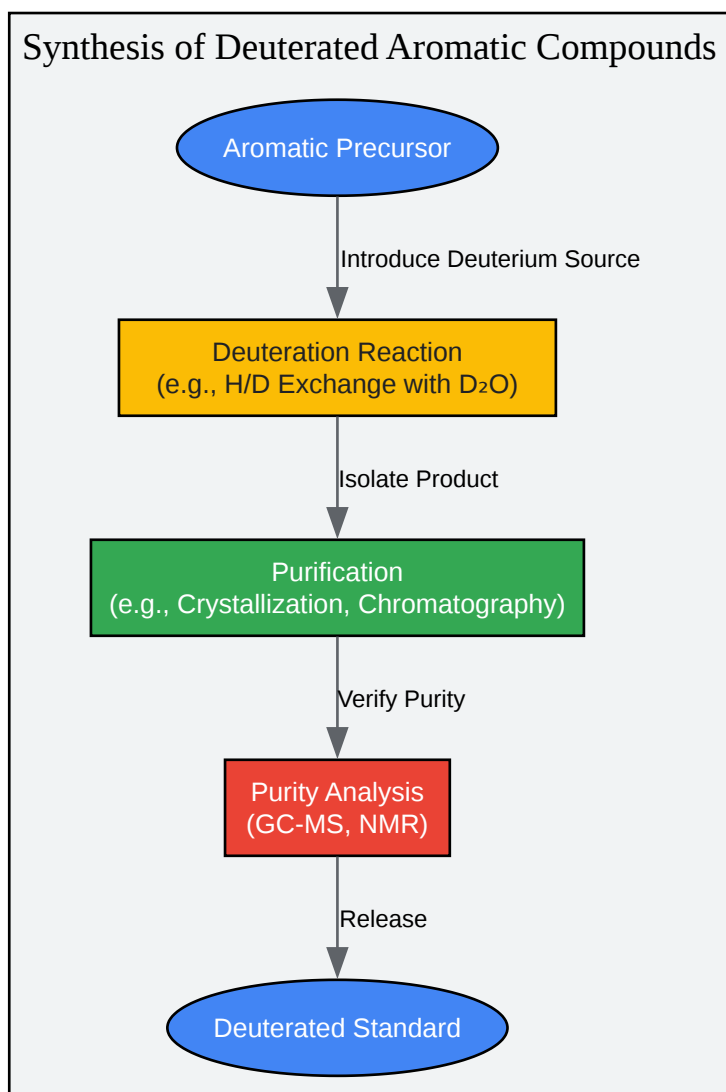
Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of the **4-Nitrodiphenyl-D9** standard in the deuterated solvent.
- ^1H NMR Spectroscopy:
 - Acquire a proton NMR spectrum. The absence or significant reduction of signals in the aromatic region compared to the spectrum of non-deuterated 4-Nitrodiphenyl indicates a high degree of deuteration.
 - The residual proton signals can be integrated and compared to a known internal standard to quantify the level of non-deuterated species.
- ^2H NMR Spectroscopy:
 - Acquire a deuterium NMR spectrum. The presence of signals in the deuterium spectrum confirms the incorporation of deuterium. The chemical shifts of these signals can confirm the positions of deuteration.
- Data Analysis:
 - The isotopic purity (atom % D) is calculated by comparing the integrated areas of the residual proton signals to the total possible proton signals in a non-deuterated molecule. More advanced methods may involve quantitative ^1H NMR against a certified reference material or analysis of ^{13}C NMR spectra to observe the effects of deuterium substitution.[\[3\]](#)
[\[4\]](#)

Visualization of Key Processes

Diagrams are provided below to illustrate the synthesis workflow for deuterated aromatic compounds, the analytical workflow for purity determination, and the metabolic pathway of 4-Nitrobiphenyl.

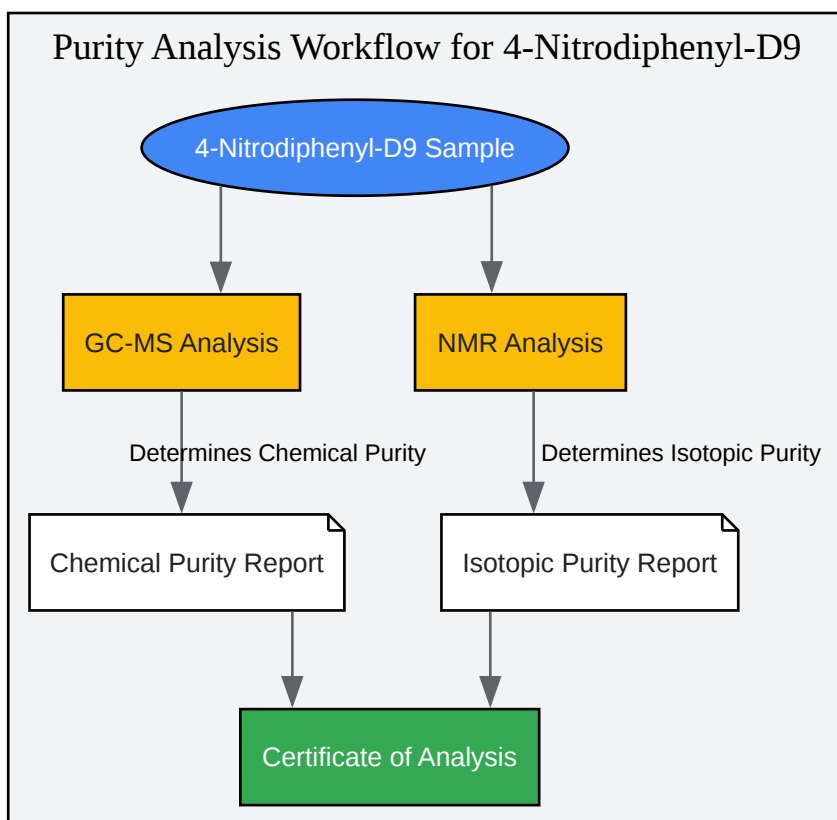
General Synthesis Workflow for Deuterated Aromatic Compounds

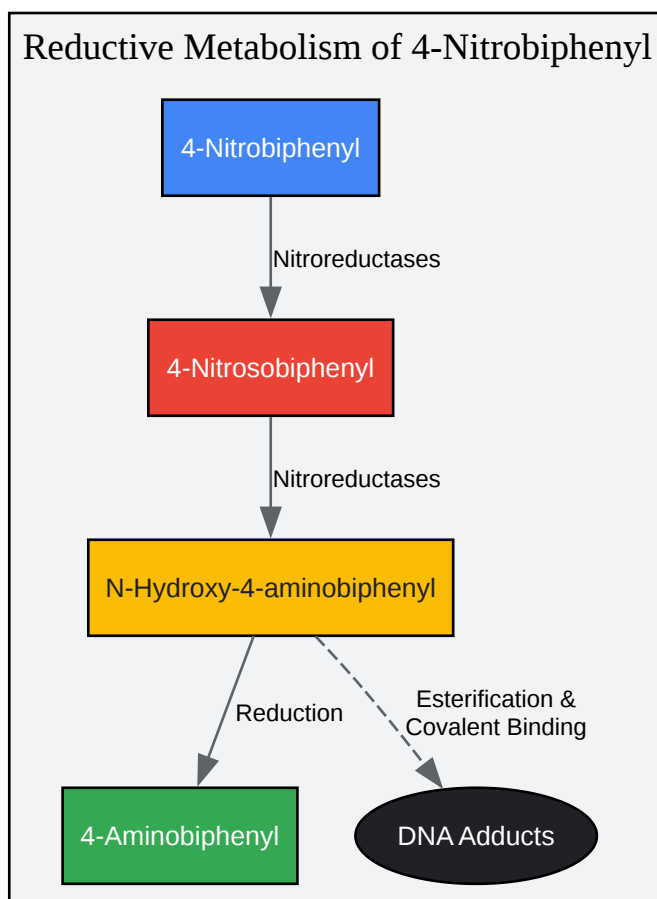


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Caption: A generalized workflow for the synthesis of deuterated aromatic standards.

Analytical Workflow for Purity Certification





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References

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